3-(5-fluoro-1H-benzimidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide
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Description
The compound contains several structural motifs common in medicinal chemistry, including a benzimidazole ring, a propanamide group, and a chromene group. The benzimidazole ring is a bicyclic heterocycle consisting of fused benzene and imidazole rings. The chromene group is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual ring systems, followed by their functionalization and coupling. The benzimidazole ring could be synthesized from o-phenylenediamine and a suitable carboxylic acid derivative . The chromene ring could be synthesized from a salicylaldehyde derivative and a suitable α,β-unsaturated carbonyl compound . The final coupling could be achieved through amide bond formation between an amine on the benzimidazole ring and a carboxylic acid on the chromene ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole and chromene rings, as well as the propanamide linker. The fluorine atom on the benzimidazole ring and the methoxy group on the chromene ring would be expected to have significant effects on the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group. The amide bond could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially improving its ability to cross biological membranes .Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(6-fluoro-1H-benzimidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-27-16-4-2-14-8-13(12-28-19(14)10-16)11-23-21(26)7-6-20-24-17-5-3-15(22)9-18(17)25-20/h2-5,9-10,13H,6-8,11-12H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIWQIQBUGTTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)CNC(=O)CCC3=NC4=C(N3)C=C(C=C4)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-fluoro-1H-benzimidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide |
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